ギンコライドC

概要

説明

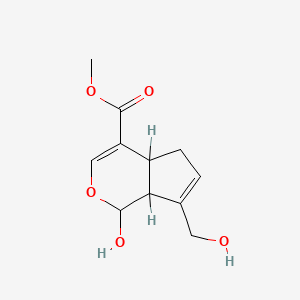

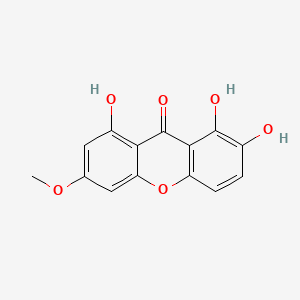

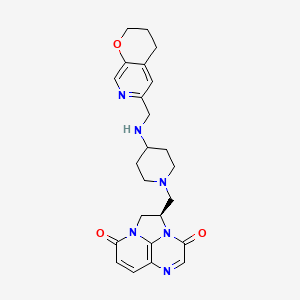

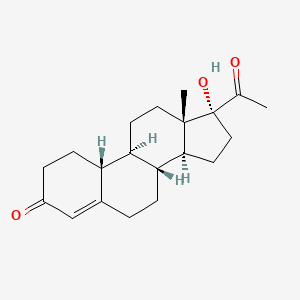

1,7-Dihydroxy-ginkgolide A, also known as Ginkgolide C, is a compound with the empirical formula C20H24O11 and a molecular weight of 440.40 . It is a flavone first extracted from Ginkgo Biloba.

Synthesis Analysis

The biosynthetic pathway of ginkgolides involves at least 11 kinds of enzymes that have been cloned from Ginkgo biloba L., which catalyze the formation of ginkgolides via a series of reactions . The ginkgolides biosynthetic pathway can be described in three major stages: (1) The plastid MEP pathway providing universal isoprenoid precursors; (2) the condensing steps producing direct precursors; and (3) the ensuing modifying procedures yielding ginkgolides .Molecular Structure Analysis

The molecular structure of 1,7-Dihydroxy-ginkgolide A is characterized by its molecular formula C20H24O11 and molecular weight 440.4 g/mol .Chemical Reactions Analysis

The key step in the synthesis of ginkgolide A involves the reaction of the a-epoxy-acetate with the lithium enolate of methyl propionate to give the compounds .Physical And Chemical Properties Analysis

1,7-Dihydroxy-ginkgolide A has a molecular weight of 440.40 g/mol . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

ギンコライドCは、1,7-ジヒドロキシ-ギンコライドAまたはその化学名としても知られており、イチョウの葉から抽出される化合物であり、様々な生物学的機能が報告されています。ここでは、this compoundの科学的研究における6つのユニークな応用を中心に、包括的な分析を紹介します。

神経保護効果

This compoundは、その神経保護効果の可能性について研究されています。 研究によると、アルツハイマー病に関与するβアミロイドによって誘発されるラット海馬ニューロンにおける酸化ストレス応答を阻害する可能性があることが示されています . この化合物は、ニューロンの損傷から保護し、認知機能を改善する役割を果たす可能性があります。

抗うつ作用

研究によると、this compoundは動物モデルにおいてうつ様行動を抑制することが報告されています。 This compoundは、ゼブラフィッシュの睡眠時間を有意に短縮することが示されており、これは特定の受容体の阻害とメラトニン受容体1の増加に関連している可能性があります . これらの知見は、うつ病や関連する気分障害の治療における可能性を示しています。

抗がん活性

This compoundは、特に肝臓がんにおいて、抗腫瘍効果を示しています。 This compoundは、がん細胞の増殖と転移に関与する特定の経路とタンパク質を調節します . これは、腫瘍学における治療薬としての可能性を示唆しています。

血管保護

This compoundを含むイチョウ葉エキスは、ラットの肝臓チトクロームP450(CYPs)の発現を強化することが示されています . これは、血管保護と肝臓内の解毒過程における可能性のある役割を示しています。

中枢神経系の障害

This compoundを含むイチョウ葉の代謝産物について、アルツハイマー病関連タンパク質との関連性を調べるため、インシリコ研究が行われています . これは、アルツハイマー病などの中枢神経系の障害の治療または管理における可能性のある用途を示唆しています。

神経伝達物質の調節

ギンコライドは、神経伝達物質系に影響を与え、炎症過程に影響を与えることが知られています . これは、様々な神経学的状態において重要な役割を果たす可能性のある神経調節物質または神経伝達物質としての可能性を強調しています。

作用機序

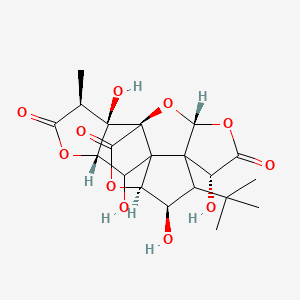

Ginkgolide C, also known as (1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-Tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione or 1,7-Dihydroxy-ginkgolide A, is a terpene trilactone isolated from Ginkgo biloba .

Target of Action

It’s known that ginkgolides have neuroprotective properties under conditions such as hypoxia/ischemia, seizure activity, and peripheral nerve damage .

Mode of Action

It’s suggested that ginkgolides might be a new class of microtubule-modulating agents with distinct effects on α-tubulin biology .

Biochemical Pathways

Ginkgolide C is thought to influence several biochemical pathways. For instance, it has been shown to attenuate mitochondrial dysfunction, reduce mitochondrial fission, and inhibit mPTP opening through a GSK-3β dependent mechanism .

Pharmacokinetics

It’s known that ginkgolides are roughly evenly distributed in various body fluids and tissues, and glomerular-filtration-based renal excretion is the predominant elimination route for the ginkgolides .

Result of Action

Ginkgolide C exhibits strong anti-inflammatory and neuroprotective properties . It’s suggested to have a protective effect towards cerebral injury .

Action Environment

The efficacy and stability of Ginkgolide C can be influenced by various environmental factors. For instance, Ginkgo biloba is a relict tree species showing high resistance to adverse biotic and abiotic environmental factors .

Safety and Hazards

生化学分析

Biochemical Properties

Ginkgolide C presents a wide variety of neuroregulatory properties, including the conditioning of neurotransmitters action, such as glutamate or dopamine . It also induces the inhibition of platelet-activating factors (PAF), influencing the inflammatory process .

Cellular Effects

Ginkgolide C has been reported to have significant effects on various types of cells and cellular processes. It has been found to alleviate liver damage, steatosis, and fibrosis in Western Diet-induced mice . Furthermore, it markedly improves insulin resistance and attenuates hepatic inflammation . In addition, it has been found to suppress cell proliferation and induce apoptosis in a colon cancer model .

Molecular Mechanism

Ginkgolide C exerts its effects at the molecular level through several mechanisms. It has been reported to modulate inflammation by blocking the NF-κB signaling pathway . It also improves insulin signaling by affecting glucose metabolism and suppressing adipogenesis via AMPK . Furthermore, it has been found to affect the Wnt/-β catenin signaling pathway in colon cancer cells .

Metabolic Pathways

Ginkgolide C is involved in several metabolic pathways. It has been reported to improve insulin signaling by affecting glucose metabolism . It also suppresses adipogenesis via AMPK .

Transport and Distribution

Ginkgolides, including Ginkgolide C, are synthesized in the fibrous root and main root periderm of the Ginkgo biloba tree. These compounds are then transported through the old stem cortex and phloem to the leaves .

特性

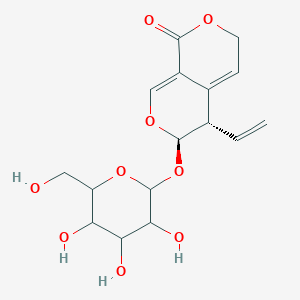

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,7-Dihydroxy-ginkgolide A involves several steps, including protection and deprotection of functional groups, selective hydrogenation, and cyclization reactions.", "Starting Materials": [ "Ginkgolide B", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Ginkgolide B is reacted with sodium borohydride in methanol to yield 1,7-dihydroxy-ginkgolide B.", "1,7-dihydroxy-ginkgolide B is selectively hydrogenated using palladium on carbon as a catalyst to yield 1,7-dihydroxy-ginkgolide A.", "1,7-dihydroxy-ginkgolide A is then protected using acetic anhydride and sodium acetate in acetic acid to yield the corresponding acetyl derivative.", "The acetyl derivative is deprotected using hydrochloric acid to yield the final product, 1,7-Dihydroxy-ginkgolide A.", "Cyclization of the intermediate compounds may also be necessary to yield the final product." ] } | |

CAS番号 |

15291-76-6 |

分子式 |

C20H24O11 |

分子量 |

440.4 g/mol |

IUPAC名 |

(1R,7S,11R,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |

InChI |

InChI=1S/C20H24O11/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,21-23,27H,1-4H3/t5?,6?,7?,8?,9?,10?,11?,15?,17-,18+,19+,20+/m0/s1 |

InChIキー |

AMOGMTLMADGEOQ-GMHCOCMRSA-N |

異性体SMILES |

CC1C(=O)OC2[C@]1([C@@]34C(=O)OC5[C@]3(C2O)[C@@]6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O |

SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O |

正規SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O |

外観 |

Solid powder |

melting_point |

280 °C |

その他のCAS番号 |

15291-76-6 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BN-52022; BN52022; BN 52022; Ginkgolide C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Ginkgolide C?

A1: Ginkgolide C has a molecular formula of C20H24O11 and a molecular weight of 424.39 g/mol. [, , , ]

Q2: How does Ginkgolide C interact with its targets to exert its biological effects?

A2: Ginkgolide C has been shown to interact with various molecular targets:

- AMPK Signaling Pathway: Ginkgolide C activates the AMPK signaling pathway, leading to increased lipolysis and inhibited adipogenesis in adipocytes. [] This activation results in increased phosphorylation of AMPK and decreased activity of acetyl-CoA carboxylase, responsible for fatty acid synthesis. []

- CFTR Anion Channel: Ginkgolide C directly stimulates CFTR-mediated anion transport, potentially benefiting conditions like chronic pancreatitis and constipation. []

- Nrf2/HO-1 and NF-κB Pathways: Ginkgolide C demonstrates anti-inflammatory and anti-apoptotic effects by upregulating the Nrf2/HO-1 pathway and inhibiting the NF-κB pathway. This mechanism contributes to its chondroprotective effects in osteoarthritis. []

- CD40/NF-κB Pathway: Ginkgolide C acts as a CD40 inhibitor, suppressing the CD40/NF-κB signaling pathway. This action reduces inflammatory responses and protects against lipopolysaccharide-induced acute lung injury. []

- Wnt/β-catenin Pathway: Ginkgolide C downregulates the Wnt/β-catenin signaling cascade, impacting cell proliferation, metastasis, and migration in colorectal cancer cells. []

- c-Met Phosphorylation: In hepatocellular carcinoma cells, Ginkgolide C modulates c-Met phosphorylation, inhibiting downstream oncogenic pathways like PI3K/Akt/mTOR and MEK/ERK. []

Q3: Is there spectroscopic data available for Ginkgolide C?

A3: Yes, researchers have characterized Ginkgolide C using various spectroscopic techniques including IR, MS, 1H-NMR, 13C-NMR, and 2D NMR. []

Q4: Has Ginkgolide C's structure been determined by X-ray crystallography?

A4: Yes, the crystal structure of Ginkgolide C sesquihydrate has been determined at 120 K, providing detailed insights into its molecular geometry. []

Q5: How stable is Ginkgolide C under various conditions?

A5: While specific stability data for Ginkgolide C under varying conditions is limited in the provided research, the compound's isolation and purification processes suggest stability under standard laboratory conditions. [, , , , ] Further research is needed to evaluate its stability profile comprehensively.

Q6: What are the reported pharmacological effects of Ginkgolide C?

A6: Ginkgolide C exhibits a range of pharmacological effects:

- Anti-adipogenic Activity: Ginkgolide C suppresses adipogenesis in 3T3-L1 adipocytes, potentially aiding in weight management. []

- Anti-inflammatory Effects: Ginkgolide C attenuates inflammation in models of acute lung injury [, ], colitis [], and osteoarthritis [].

- Anti-apoptotic Properties: Ginkgolide C protects against apoptosis in various cell types, including chondrocytes [] and cardiomyocytes. []

- Anti-cancer Activity: Ginkgolide C demonstrates anti-neoplastic effects in models of lung cancer [], hepatocellular carcinoma [], and colorectal cancer. []

- Cardioprotective Effects: Ginkgolide C shows protective effects in models of myocardial ischemia/reperfusion injury. [, ]

- Platelet Aggregation Inhibition: Ginkgolide C inhibits collagen-stimulated platelet aggregation, potentially having implications for cardiovascular health. []

Q7: Are there any known drug-metabolizing enzyme interactions with Ginkgolide C?

A7: While the provided research doesn't specifically address drug-metabolizing enzyme interactions, some studies show that Ginkgolide A, a related ginkgolide, can activate the pregnane X receptor (PXR), a nuclear receptor involved in xenobiotic metabolism. [, , ] Further investigation is needed to determine if Ginkgolide C exhibits similar interactions.

Q8: What analytical techniques are commonly used to quantify Ginkgolide C?

A8: Several analytical methods are employed for Ginkgolide C quantification:

- High-Performance Liquid Chromatography (HPLC): Often coupled with evaporative light scattering detection (ELSD) or diode array detection (DAD), HPLC is widely used for Ginkgolide C analysis in various matrices, including plant extracts, tablets, and biological samples. [, , , , , , , ]

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific technique allows for simultaneous quantification of Ginkgolide C and other bioactive compounds in complex matrices like plasma. []

- Gas Chromatography-Flame Ionization Detection (GC-FID): Following derivatization, GC-FID provides a sensitive method for quantifying Ginkgolide C in plant extracts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。